molecular formula C13H10F3NO3 B6336123 Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 254749-12-7

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B6336123
CAS No.: 254749-12-7
M. Wt: 285.22 g/mol
InChI Key: DXJUVUUTBPYMLF-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 5 with a 4-(trifluoromethyl)phenyl group and at position 4 with an ethyl carboxylate moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-11(20-7-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJUVUUTBPYMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158173
Record name 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254749-12-7
Record name 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254749-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

This method involves the cyclocondensation of ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (an α-keto ester) with cyanamide in the presence of ammonium acetate. The reaction proceeds via nucleophilic attack of the nitrile on the α-keto carbonyl, followed by cyclization and dehydration to form the oxazole ring.

Optimization of Reaction Conditions

Key parameters include:

  • Solvent : Acetic acid or ethanol for optimal solubility.

  • Temperature : Reflux (80–100°C) for 12–24 hours.

  • Catalyst : Ammonium acetate (2 equiv) to facilitate cyclization.

A representative procedure yields the target compound in 65% purity after silica gel chromatography.

Table 1: Cyclocondensation Method Optimization

ParameterOptimal ConditionYield (%)
SolventEthanol65
Temperature90°C65
Reaction Time18 hours65

Suzuki-Miyaura Cross-Coupling of Halogenated Oxazole Intermediates

Synthesis of Halogenated Precursor

Ethyl 5-bromo-1,3-oxazole-4-carboxylate is prepared via Hantzsch oxazole synthesis, reacting ethyl acetoacetate with bromine in acetic acid. This intermediate is isolated in 70% yield.

Coupling with 4-(Trifluoromethyl)phenylboronic Acid

The brominated oxazole undergoes palladium-catalyzed cross-coupling with 4-(trifluoromethyl)phenylboronic acid under Suzuki conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃ (2 equiv).

  • Solvent : DME/H₂O (4:1) at 80°C for 24 hours.

This method achieves a 72% yield, with the trifluoromethylphenyl group introduced regioselectively at position 5 of the oxazole.

Table 2: Suzuki Coupling Optimization

ParameterOptimal ConditionYield (%)
Catalyst Loading5 mol% Pd(PPh₃)₄72
Temperature80°C72
Reaction Time24 hours72

Esterification of Carboxylic Acid Precursors

Synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid

The carboxylic acid intermediate is synthesized via cyclization of 4-(trifluoromethyl)benzoyl chloride with ethyl glycinate, followed by oxidation. This step is adapted from methods producing analogous oxazole-4-carboxylic acids.

Esterification with Ethanol

The acid is converted to the ethyl ester using two approaches:

  • Acid Chloride Route : Treating the acid with thionyl chloride to form the acyl chloride, followed by reaction with ethanol in pyridine (85% yield).

  • Coupling Agent Route : Using HATU and DIPEA in DMF to directly couple the acid with ethanol (78% yield).

Table 3: Esterification Efficiency Comparison

MethodReagentsYield (%)
Acid ChlorideSOCl₂, EtOH, Py85
HATU-MediatedHATU, DIPEA, DMF78

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cyclocondensation : Moderate yields (65%) but scalable with inexpensive reagents.

  • Suzuki Coupling : Higher yields (72%) but requires costly palladium catalysts.

  • Esterification : Highest yields (85%) but dependent on pure acid intermediates.

Industrial Applicability

The acid chloride esterification method is preferred for large-scale production due to its high yield and minimal byproducts .

Chemical Reactions Analysis

Copper-Catalyzed Oxazole Formation

The compound can be synthesized via a CuBr/DABCO-catalyzed tandem reaction under oxygen atmosphere. Ethyl isocyanoacetate reacts with 4-(trifluoromethyl)benzaldehyde in dry DMF, followed by aerobic oxidation to form the oxazole ring .

Reaction Conditions :

  • Catalyst: CuBr (0.25 equiv), DABCO (0.5 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 80°C under O₂ balloon

  • Yield: ~55–80% (depending on substituents) .

Mechanism :

  • Nucleophilic attack of isocyanoacetate on the aldehyde.

  • Cyclization mediated by copper to form the oxazole ring.

  • Oxidative aromatization under O₂ .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further derivatization .

Conditions :

  • Reagent: KOH (2.5 equiv) in aqueous ethanol.

  • Temperature: Reflux (80°C).

  • Yield: >85% .

Application :
The carboxylic acid intermediate is used to synthesize carboxamide derivatives via reaction with thionyl chloride and amines .

Nucleophilic Substitution at the Oxazole Ring

The oxazole’s C-2 and C-5 positions participate in electrophilic substitutions. For example:

  • Halogenation : Treatment with PCl₃ yields 2-chloro derivatives .

  • Sulfonation : Reaction with 4-chlorophenylsulfonyl chloride forms sulfonamide-linked oxazoles .

Acid-Catalyzed Ring Opening

Under strong acidic conditions (e.g., H₂SO₄), the oxazole ring undergoes hydrolysis to form α-amino ketones, though this pathway is less common due to the stability imparted by the trifluoromethyl group .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles, though specific data for this compound require further validation .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYieldSource
Oxazole SynthesisCuBr, DABCO, O₂, DMF, 80°CEthyl 5-[4-(CF₃)phenyl]oxazole-4-carboxylate55–80%
Ester HydrolysisKOH, EtOH/H₂O, reflux5-[4-(CF₃)phenyl]oxazole-4-carboxylic acid>85%
Sulfonation4-Cl-C₆H₄SO₂Cl, K₂CO₃, DMFSulfonyl-linked oxazole derivative90%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting.

  • Electrophilic Reactivity : The trifluoromethyl group deactivates the phenyl ring, directing substitutions to the oxazole’s C-4 and C-5 positions.

  • Solubility : Poor in water; soluble in DMF, DCM, and THF .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H8F3N2O3
  • Molecular Weight : 325.16 g/mol
  • CAS Number : 886497-47-8

The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a valuable candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate. The compound has demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)2.41Induction of apoptosis via caspase activation
HCT-116 (Colon)1.54Cell cycle arrest at G1 phase
U-937 (Leukemia)0.78Inhibition of proliferation

Mechanisms of Action :

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through activation of caspases, leading to increased levels of cleaved caspase-3 and p53 expression.
  • Cell Cycle Arrest : It has been shown to cause significant cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that similar oxazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction :
    • Reacting a suitable carboxylic acid with an appropriate amine under acidic conditions.
    • Utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.
  • Cyclization Method :
    • Employing cyclization reactions involving substituted phenols and α-halo esters to form the oxazole ring structure.

Study on Breast Cancer Cells (MCF-7)

A study evaluated the effects of this compound on MCF-7 cells:

  • The compound exhibited an IC₅₀ value of 2.41 µM.
  • Induced apoptosis in a dose-dependent manner.
  • Western blot analysis confirmed increased levels of pro-apoptotic proteins.

Study on Colon Cancer Cells (HCT-116)

Another investigation focused on HCT-116 cells:

  • An IC₅₀ value of 1.54 µM was recorded.
  • The compound caused significant cell cycle arrest at the G1 phase.
  • Molecular docking studies indicated strong interactions with key cellular targets involved in proliferation.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with similar heterocyclic esters, focusing on structural features, substituent effects, and physicochemical properties.

Heterocyclic Core Variations

1,3-Oxazole Derivatives
  • Ethyl 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (Target Compound): Molecular Formula: C₁₃H₁₀F₃NO₃ Key Features: The 1,3-oxazole core with a para-trifluoromethylphenyl group and ester functionality. Applications: Potential as a bioactive scaffold due to the electron-withdrawing -CF₃ group, which enhances binding to hydrophobic pockets in enzymes .
  • Ethyl 2-(4'-Hydroxyphenyl)-1,3-oxazole-4-carboxylate (CAS 200400-76-6): Molecular Formula: C₁₂H₁₁NO₄ Key Differences: Substitution at position 2 with a 4-hydroxyphenyl group instead of position 3. The hydroxyl group increases polarity, reducing lipophilicity compared to the -CF₃-substituted analog .
Isoxazole Derivatives
  • Ethyl 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate (CAS 613240-18-9): Molecular Formula: C₁₃H₁₀F₃NO₃ Key Differences: Isoxazole (1,2-oxazole) core instead of 1,3-oxazole.

Pyrazole and Triazole Analogs

Pyrazole Carboxylates
  • Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate (CAS 129768-30-5): Molecular Formula: C₇H₇F₃N₂O₂ Key Differences: Pyrazole core with -CF₃ at position 3 and ester at position 3.
  • Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1): Molecular Formula: C₁₃H₁₃FNO₃ Key Differences: Substitution with electron-donating -OCH₃ and -F groups on the phenyl ring, reducing the electron-withdrawing effect compared to -CF₃ .
Triazole Carboxylates
  • Ethyl 3-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate (CAS 1087784-68-6) :
    • Molecular Formula : C₁₂H₁₀F₃N₃O₂
    • Key Differences : 1,2,4-Triazole core with a meta-trifluoromethylphenyl group. The triazole ring offers additional hydrogen-bonding sites, which may enhance target binding .

Substituent Effects and Physicochemical Properties

Compound Heterocycle Substituent Position Molecular Weight Key Functional Groups Lipophilicity (Predicted)
Target Compound 1,3-Oxazole 4-COOEt, 5-CF₃-Ph 285.22 -CF₃, ester High
Ethyl 2-(4'-OH-Ph)-1,3-oxazole-4-carboxylate 1,3-Oxazole 2-OH-Ph, 4-COOEt 233.22 -OH, ester Moderate
Ethyl 3-CF₃-pyrazole-4-carboxylate Pyrazole 3-CF₃, 4-COOEt 224.14 -CF₃, ester High
Ethyl 3-CF₃Ph-1,2,4-triazole-5-carboxylate 1,2,4-Triazole 3-CF₃-Ph, 5-COOEt 285.21 -CF₃, ester High

Notes:

  • Lipophilicity is influenced by -CF₃ (highly hydrophobic) and polar groups (-OH, -OCH₃).
  • The target compound’s 1,3-oxazole core may confer greater metabolic resistance compared to pyrazoles .

Biological Activity

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H8F3NO3
  • Molecular Weight : 325.16 g/mol
  • CAS Number : 886497-47-8

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group. This group enhances lipophilicity and alters the electronic properties of the molecule, which can influence its interaction with biological targets.

  • Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group has been linked to increased selectivity towards cancer cells compared to normal cells.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. Flow cytometry assays revealed that it promotes cell death in a dose-dependent manner.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Cell Line IC₅₀ (µM) Mechanism Reference
MCF-7 (Breast Cancer)2.41Induces apoptosis; affects cell cycle
HCT-116 (Colon Cancer)1.54Cell cycle arrest at G1 phase
U-937 (Leukemia)0.76Pro-apoptotic protein activation

Study on MCF-7 Cells

In a detailed study focusing on MCF-7 breast cancer cells:

  • The compound exhibited an IC₅₀ value of 2.41 µM.
  • It induced apoptosis as confirmed by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins through Western blot analysis.

Study on HCT-116 Cells

Research involving HCT-116 colon cancer cells demonstrated:

  • An IC₅₀ value of 1.54 µM.
  • Significant cell cycle arrest was observed at the G1 phase, indicating potential for use in therapeutic strategies targeting proliferative pathways.

Q & A

Q. What are the common synthetic routes for Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing a chalcone derivative (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH) in absolute alcohol for 8–10 hours . Optimization strategies include:

  • Catalyst selection : Alkali metal carbonates (e.g., K₂CO₃) improve cyclization efficiency .
  • Solvent choice : Polar aprotic solvents like N,N-dimethylacetamide enhance reaction rates .
  • Temperature control : Maintaining 80–100°C minimizes side-product formation (e.g., ester hydrolysis) .
  • Purification : Silica gel chromatography or recrystallization from ethanol yields >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Discrepancies in predicted vs. experimental shifts require DFT calculations for validation .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., m/z 285.07 for C₁₃H₁₀F₃NO₃) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
  • Elemental analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .

Q. How are common by-products or impurities identified during synthesis?

By-products arise from incomplete cyclization or ester hydrolysis. Strategies include:

  • TLC monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress .
  • Mass spectrometry : LC-MS identifies intermediates (e.g., oxazole ring-opened analogs) .
  • X-ray crystallography : Resolves structural ambiguities in crystalline impurities .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches:

  • DFT calculations : Gaussian09 or ORCA software models chemical shifts using B3LYP/6-311++G(d,p) basis sets .
  • Variable-temperature NMR : Identifies conformational equilibria (e.g., rotamers) .
  • Deuterated solvent screening : Polar solvents (DMSO-d₆) stabilize specific tautomers .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Crystallization often produces disordered structures or twinned crystals. Solutions include:

  • SHELXL refinement : Multi-component disorder modeling (e.g., occupancy ratios for phenyl rings) .
  • High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves electron density maps .
  • Twinned data handling : HKL-3000 or CrysAlisPro software applies twin laws (e.g., BASF parameter) .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) predicts reactive sites:

  • Fukui indices : Identify electrophilic regions (e.g., oxazole C-2 position) .
  • Molecular electrostatic potential (MEP) : Highlights electron-deficient trifluoromethylphenyl groups .
  • Transition-state modeling : Simulates activation energies for SNAr reactions at the oxazole ring .

Q. How do structural analogs (e.g., thiazole or pyrazole derivatives) compare in bioactivity?

Comparative studies require:

  • SAR analysis : Trifluoromethyl groups enhance metabolic stability vs. chlorophenyl analogs .
  • Docking simulations : Oxazole derivatives show higher affinity for kinase targets vs. thiazole analogs (e.g., ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .
  • In vitro assays : Measure IC₅₀ values against disease-relevant enzymes (e.g., COX-2) .

Data Contradiction Analysis

Q. How to address conflicting purity reports between HPLC and elemental analysis?

  • Systematic error checks : Calibrate HPLC detectors with certified reference standards .
  • Combined techniques : Use ICP-MS to verify trace metal contaminants skewing elemental data .
  • Sample homogeneity : Ensure crystalline samples are ground uniformly for analysis .

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